![molecular formula C9H5BrN2O B12623294 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one CAS No. 918331-14-3](/img/structure/B12623294.png)
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a bromine atom attached to a pyrrolo[2,3-b]pyrrolizin-8(1H)-one core. The presence of the bromine atom enhances its reactivity and potential for various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one typically involves multi-step reactions starting from commercially available precursors. One common method involves the bromination of pyrrolo[2,3-b]pyrrolizin-8(1H)-one using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in quality.
化学反応の分析
Types of Reactions: 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrrolo[2,3-b]pyrrolizin-8(1H)-one derivatives, while coupling reactions can produce biaryl compounds.
科学的研究の応用
3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with various biomolecules.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: The compound is used in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one involves its interaction with specific molecular targets. The bromine atom enhances its binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The compound can modulate signaling pathways, such as the fibroblast growth factor receptor (FGFR) pathway, which is involved in cell proliferation and differentiation .
類似化合物との比較
- 3-Bromo-1H-pyrrolo[2,3-b]pyridine
- 5-Benzoyl-2,3-dihydro-1H-pyrrolizin-1-ol
Comparison: Compared to similar compounds, 3-Bromopyrrolo[2,3-b]pyrrolizin-8(1H)-one is unique due to its specific structural features and reactivity. The presence of the bromine atom in the pyrrolizinone core distinguishes it from other pyrrolo[2,3-b] derivatives, providing distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
918331-14-3 |
|---|---|
分子式 |
C9H5BrN2O |
分子量 |
237.05 g/mol |
IUPAC名 |
3-bromo-1H-pyrrolo[2,3-b]pyrrolizin-8-one |
InChI |
InChI=1S/C9H5BrN2O/c10-5-4-11-7-8(5)12-3-1-2-6(12)9(7)13/h1-4,11H |
InChIキー |
ABGPKSFYHBKPKH-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=C1)C(=O)C3=C2C(=CN3)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 4-[2-(3,4-dimethoxyphenyl)ethylamino]-4-oxobutanoate](/img/structure/B12623212.png)
![2-Methyl-5-[(3-methylphenyl)methoxy]benzoic acid](/img/structure/B12623216.png)
![3-[Benzyl(methyl)sulfamoyl]-N-hydroxypropanamide](/img/structure/B12623221.png)
![1-Methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-imidazole](/img/structure/B12623237.png)
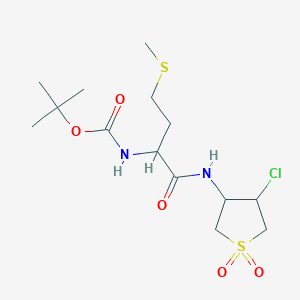
![Bis[3-(4'-methyl[1,1'-biphenyl]-4-yl)propyl]diselane](/img/structure/B12623251.png)
![4-(5-cyclohexyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-1,3-thiazole](/img/structure/B12623263.png)
![(2,5-dioxopyrrolidin-1-yl) 1-[(2S)-3-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoyl]piperidine-4-carboxylate](/img/structure/B12623268.png)
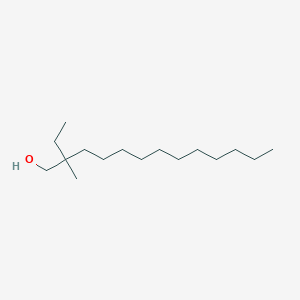

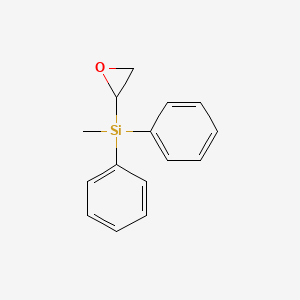
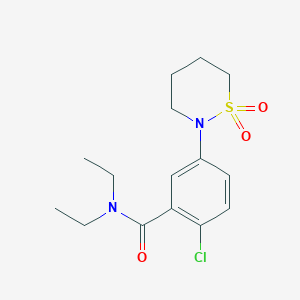
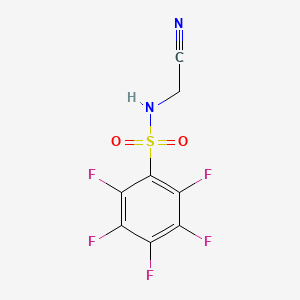
![1-(4-Bromophenyl)-2-{[(4-methoxyphenyl)methyl]amino}ethan-1-one](/img/structure/B12623299.png)
